molecular formula C24H34N4 B12001150 1-Benzyl-4-[2-(4-benzyl-1-piperazinyl)ethyl]piperazine CAS No. 658-81-1

1-Benzyl-4-[2-(4-benzyl-1-piperazinyl)ethyl]piperazine

Cat. No.: B12001150
CAS No.: 658-81-1
M. Wt: 378.6 g/mol
InChI Key: MUSJGTFXLISAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MBZP , is a chemical compound with the following molecular formula:

C24H34N4\text{C}_{24}\text{H}_{34}\text{N}_4C24​H34​N4​

. It belongs to the class of piperazine derivatives and contains both benzyl and piperazine moieties .

Preparation Methods

Synthetic Routes:: The synthetic preparation of MBZP involves the following steps:

    Benzylamine Derivatization: Start with benzylamine (C~6~H~5~CH~2~NH~2~) and react it with 1,2-dichloroethane to form the benzyl chloride derivative.

    Piperazine Coupling: The benzyl chloride derivative is then coupled with piperazine (C~4~H~10~N~2~) under appropriate conditions to yield 1-benzyl-4-[2-(4-benzyl-1-piperazinyl)ethyl]piperazine.

Chemical Reactions Analysis

MBZP can undergo various chemical reactions, including:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its structure.

    Substitution: Substituents on the benzyl or piperazine rings can be replaced. Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

MBZP has been explored in various scientific fields:

    Neuropharmacology: Researchers study its effects on neurotransmitter systems.

    Chemical Biology: MBZP serves as a scaffold for designing new compounds.

Mechanism of Action

The exact mechanism of MBZP’s effects remains an area of ongoing research. It likely interacts with receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

Properties

CAS No.

658-81-1

Molecular Formula

C24H34N4

Molecular Weight

378.6 g/mol

IUPAC Name

1-benzyl-4-[2-(4-benzylpiperazin-1-yl)ethyl]piperazine

InChI

InChI=1S/C24H34N4/c1-3-7-23(8-4-1)21-27-17-13-25(14-18-27)11-12-26-15-19-28(20-16-26)22-24-9-5-2-6-10-24/h1-10H,11-22H2

InChI Key

MUSJGTFXLISAIS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN2CCN(CC2)CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.